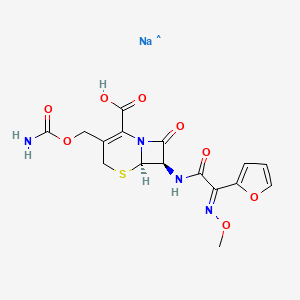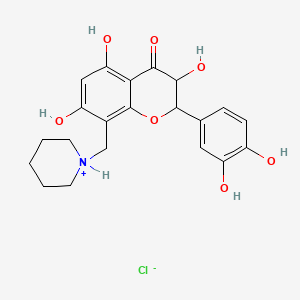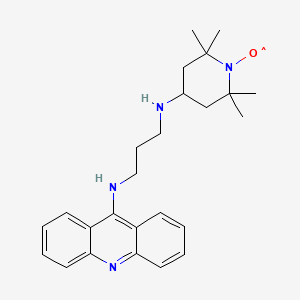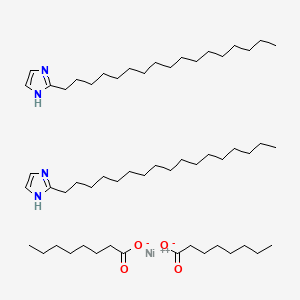
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- is a complex organometallic compound with the molecular formula C56H106N4NiO4. This compound is known for its unique coordination chemistry, where nickel is coordinated by two 2-heptadecyl-1H-imidazole ligands and two octanoate ligands. It is primarily used in research settings, particularly in the fields of catalysis and material science .
Preparation Methods
The synthesis of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- typically involves the reaction of nickel salts with 2-heptadecyl-1H-imidazole and octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:
- Dissolution of nickel salts in a suitable solvent.
- Addition of 2-heptadecyl-1H-imidazole and octanoic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the formation of the complex.
- Purification of the product through recrystallization or chromatography .
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where the ligands stabilize the metal and enhance its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- can be compared with other nickel complexes, such as:
Nickel, bis(2-ethyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-: Similar structure but with shorter alkyl chains, leading to different solubility and reactivity.
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(acetato-kappaO)-: Similar structure but with acetate ligands instead of octanoate, affecting the compound’s stability and reactivity.
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(benzoato-kappaO)-: Similar structure but with benzoate ligands, leading to different electronic and steric properties
The uniqueness of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- lies in its specific ligand combination, which imparts distinct properties and reactivity compared to other nickel complexes.
Properties
CAS No. |
68912-08-3 |
|---|---|
Molecular Formula |
C56H106N4NiO4 |
Molecular Weight |
958.2 g/mol |
IUPAC Name |
2-heptadecyl-1H-imidazole;nickel(2+);octanoate |
InChI |
InChI=1S/2C20H38N2.2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;2*1-2-3-4-5-6-7-8(9)10;/h2*18-19H,2-17H2,1H3,(H,21,22);2*2-7H2,1H3,(H,9,10);/q;;;;+2/p-2 |
InChI Key |
RMZZCMFBFAGGJS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


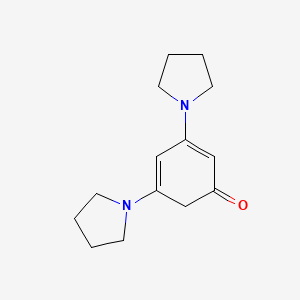



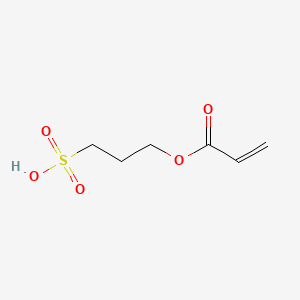
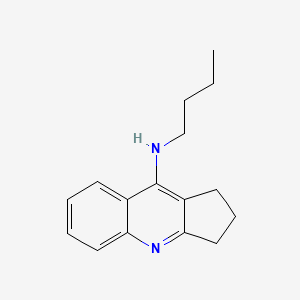
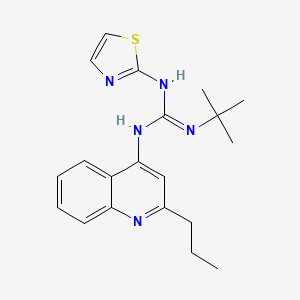

![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

